molecular formula C11H16N2O2 B8185811 (S)-Pyridin-4-yl-glycine tert-butyl ester

(S)-Pyridin-4-yl-glycine tert-butyl ester

Cat. No.: B8185811
M. Wt: 208.26 g/mol
InChI Key: TWWJJUHZTPNNBP-VIFPVBQESA-N
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Description

(S)-Pyridin-4-yl-glycine tert-butyl ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a pyridine ring attached to the glycine moiety, with a tert-butyl ester group protecting the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Pyridin-4-yl-glycine tert-butyl ester typically involves the protection of the amino acid glycine with a tert-butyl ester group. One common method involves the reaction of glycine with tert-butanol in the presence of a strong acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, often at room temperature, to yield the desired tert-butyl ester .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-Pyridin-4-yl-glycine tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-Pyridin-4-yl-glycine tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Pyridin-4-yl-glycine tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of the pyridine ring and the tert-butyl ester group can influence its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • (S)-Pyridin-3-yl-glycine tert-butyl ester
  • (S)-Pyridin-2-yl-glycine tert-butyl ester
  • (S)-Phenyl-glycine tert-butyl ester

Uniqueness

(S)-Pyridin-4-yl-glycine tert-butyl ester is unique due to the position of the pyridine ring, which can affect its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-2-pyridin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-4-6-13-7-5-8/h4-7,9H,12H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWJJUHZTPNNBP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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